Ethyl 2-[2-(4-fluorophenoxy)acetamido]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-[2-(4-fluorophenoxy)acetamido]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(4-fluorophenoxy)acetamido]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 4-fluorophenol with ethyl bromoacetate to form ethyl 2-(4-fluorophenoxy)acetate. This intermediate is then reacted with thiophene-3-carboxylic acid under amide coupling conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(4-fluorophenoxy)acetamido]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl groups can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3) in acetonitrile.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Ethyl 2-[2-(4-fluorophenoxy)acetamido]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(4-fluorophenoxy)acetamido]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
Ethyl 2-[2-(4-fluorophenoxy)acetamido]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenoxy and phenylcarbamoyl groups contribute to its potential as a versatile intermediate in organic synthesis and its promising pharmacological activities .
Properties
Molecular Formula |
C23H21FN2O5S |
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Molecular Weight |
456.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-fluorophenoxy)acetyl]amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C23H21FN2O5S/c1-3-30-23(29)19-14(2)20(21(28)25-16-7-5-4-6-8-16)32-22(19)26-18(27)13-31-17-11-9-15(24)10-12-17/h4-12H,3,13H2,1-2H3,(H,25,28)(H,26,27) |
InChI Key |
KSYYBFHGJDIUNV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC(=O)COC3=CC=C(C=C3)F |
Origin of Product |
United States |
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